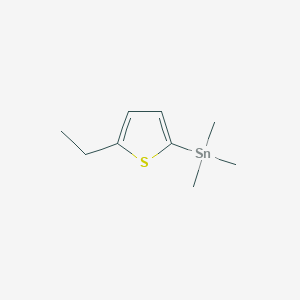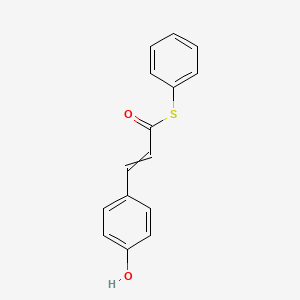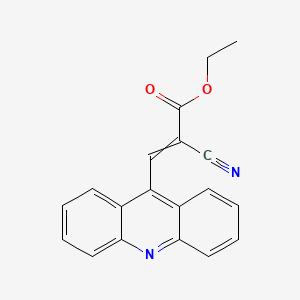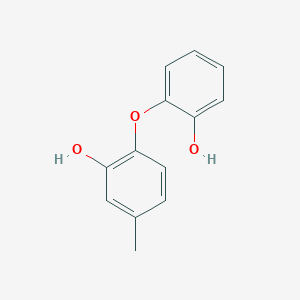![molecular formula C16H15N B14257440 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole CAS No. 184777-19-3](/img/structure/B14257440.png)
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-methylnaphthalen-1-ylmethyl group
Métodos De Preparación
The synthesis of 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole typically involves the reaction of 2-methylnaphthalene with pyrrole under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2-methylnaphthalene is reacted with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives .
Aplicaciones Científicas De Investigación
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function . Specific pathways involved may include signal transduction and metabolic processes, depending on the context of its application .
Comparación Con Compuestos Similares
Similar compounds to 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole include:
1-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features but lacking the pyrrole ring.
2-Methylnaphthalene: Another naphthalene derivative with a methyl group at a different position, affecting its reactivity and properties.
Naphthalen-1-ylmethyl derivatives: Compounds with various substituents on the naphthalene ring, which can influence their chemical behavior and applications.
The uniqueness of this compound lies in its combination of a naphthalene moiety with a pyrrole ring, providing a versatile scaffold for further functionalization and study .
Propiedades
Número CAS |
184777-19-3 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
1-[(2-methylnaphthalen-1-yl)methyl]pyrrole |
InChI |
InChI=1S/C16H15N/c1-13-8-9-14-6-2-3-7-15(14)16(13)12-17-10-4-5-11-17/h2-11H,12H2,1H3 |
Clave InChI |
XGHQMZWVQWVISJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)CN3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)

![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)

